molecular formula C20H25N5O2 B2772348 N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-72-3

N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2772348
CAS No.: 1396786-72-3
M. Wt: 367.453
InChI Key: CYHNBXKPCYSYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophoric motifs in its structure: a morpholine ring and a piperidine ring, linked through a pyridazine carboxamide core. These heterocyclic structures are frequently employed in medicinal chemistry to optimize the properties of drug candidates. The morpholine group is often associated with influencing solubility and metabolic stability , while the piperidine moiety is a common feature in bioactive molecules that can contribute to target binding and potency . The specific arrangement of these groups suggests potential for this compound to be investigated as a building block or intermediate in the development of therapeutic agents. Research into analogous compounds containing morpholine and piperidine has shown diverse biological activities, including efficacy against infectious diseases and antifungal applications . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20(18-8-9-19(23-22-18)25-10-2-1-3-11-25)21-16-4-6-17(7-5-16)24-12-14-27-15-13-24/h4-9H,1-3,10-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNBXKPCYSYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that this compound may interact with various biological targets, particularly in the context of neuropharmacology. Its structural components suggest potential activity as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO are explored for their therapeutic effects in treating depression and neurodegenerative diseases.

1. Inhibition of Monoamine Oxidase (MAO)

Studies have shown that derivatives similar to this compound exhibit potent inhibition of MAO-A and MAO-B. For example, related compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on these enzymes .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundTBDTBD
T6 (related compound)1.570.013
T3 (related compound)4.190.039

2. Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) revealed that certain derivatives showed varying levels of toxicity. For instance, while some compounds resulted in significant cell death at higher concentrations, others demonstrated minimal cytotoxic effects, suggesting a favorable safety profile for further development .

3. Antimicrobial Activity

Emerging data suggest potential antimicrobial properties for this class of compounds, with preliminary studies indicating efficacy against various bacterial strains. This aspect is crucial for developing new antibiotics in light of rising antibiotic resistance .

Case Studies

Case Study 1: Neuroprotective Effects
In a recent study investigating neuroprotective effects, compounds structurally related to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds could significantly reduce cell death in models simulating neurodegenerative conditions.

Case Study 2: Antidepressant-like Effects
Another study assessed the antidepressant-like effects of similar pyridazine derivatives in animal models. The results showed that administration led to significant improvements in behavioral tests associated with depression, suggesting the potential for clinical applications in mood disorders.

Q & A

Q. What are the recommended synthetic pathways for N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Multi-step synthesis : Begin with pyridazine core functionalization. Introduce morpholinophenyl and piperidinyl groups via nucleophilic substitution or Buchwald-Hartwig amination. Carboxamide formation typically employs coupling reagents like EDCI/HOBt or HATU under inert atmospheres .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achievable by controlling stoichiometry and stepwise purification (e.g., column chromatography, recrystallization) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the pyridazine core appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). LC-MS monitors purity (>95%) and detects byproducts .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding bioactivity .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Anticancer screening : Test against NCI-60 cell lines using MTT assays. IC₅₀ values <10 µM suggest potency; compare to reference drugs (e.g., doxorubicin) .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes. Validate with Western blotting for downstream targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance target selectivity?

Methodological Answer:

  • Core modifications : Replace morpholinophenyl with fluorophenyl or trifluoromethoxy groups to assess hydrophobic/hydrophilic balance. Piperidinyl substitutions (e.g., methyl, ethyl) probe steric effects .
  • Bioisosteric replacements : Substitute pyridazine with triazolo-pyridazine to improve metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Cross-model validation : Replicate assays in primary cells (e.g., patient-derived xenografts) and immortalized lines. Control for variables like serum content and oxygen tension .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. Overexpression/knockout models clarify target engagement .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • Rodent models : Administer compound intravenously (IV) or orally (PO) to assess bioavailability. Collect plasma for LC-MS/MS analysis of half-life (t₁/₂) and AUC .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies. Histopathology identifies organ-specific toxicity .

Q. How can isotopic labeling (e.g., deuterium) study metabolic pathways?

Methodological Answer:

  • Deuterium incorporation : Synthesize N-(trideuteriomethyl) analogs via reductive amination with NaBD₄. Track metabolites using ²H-NMR or MS to identify oxidation hotspots .
  • PET radiotracers : Label with ¹⁸F for biodistribution studies. Use microdosing protocols to quantify tissue uptake without pharmacological effects .

Q. What computational methods predict binding interactions with target proteins?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., kinase domains) for 100+ ns to assess stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs. Validate with in vitro binding assays (SPR or ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.